molecular formula C9H7IN2O2 B8025249 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

Cat. No.: B8025249
M. Wt: 302.07 g/mol
InChI Key: CLQHVLRHFFWZNJ-UHFFFAOYSA-N
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Description

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This compound is notable for its iodine substitution at the 8th position and a carboxylic acid methyl ester group at the 6th position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

    Ester Hydrolysis:

Common Reagents and Conditions:

    Nucleophilic Substitution:

Major Products:

  • Substituted imidazo[1,2-a]pyridines, N-oxides, and carboxylic acids.

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Serves as a building block for the development of novel pharmaceuticals.

Biology and Medicine:

Industry:

  • Utilized in the development of agrochemicals and dyes.
  • Employed in material science for the synthesis of novel polymers and advanced materials.

Mechanism of Action

The exact mechanism of action of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy.

Comparison with Similar Compounds

    6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester:

    8-Amino-2,3-dimethyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester:

Uniqueness:

  • The presence of the iodine atom at the 8th position provides unique reactivity, making it a versatile intermediate for further functionalization.
  • The combination of the imidazo[1,2-a]pyridine core with the carboxylic acid methyl ester group enhances its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

methyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHVLRHFFWZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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